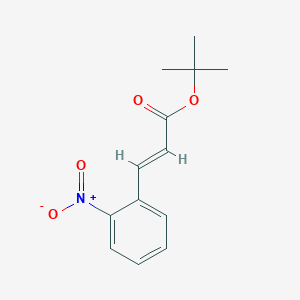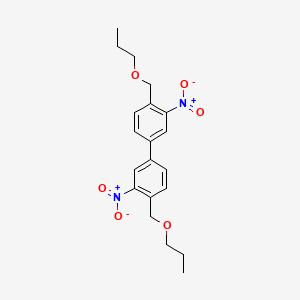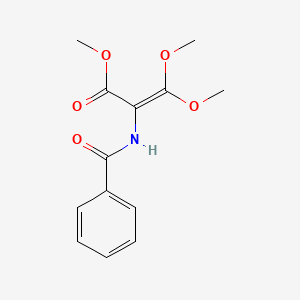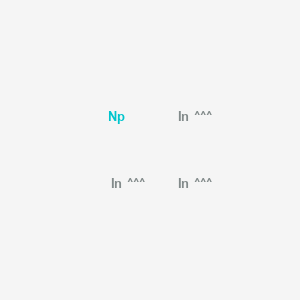
Indium--neptunium (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium–neptunium (3/1) is a compound formed by the combination of indium and neptunium in a 3:1 ratio. Indium is a post-transition metal known for its malleability and low melting point, while neptunium is an actinide metal with radioactive properties. This compound is of interest due to its unique chemical and physical properties, which make it relevant in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of indium–neptunium (3/1) can be achieved through various synthetic routes. One common method involves the direct combination of indium and neptunium metals under controlled conditions. The reaction typically requires high temperatures and an inert atmosphere to prevent oxidation. Another method involves the reduction of indium and neptunium salts in the presence of a reducing agent, such as lithium borohydride, at ambient temperature .
Industrial Production Methods: Industrial production of indium–neptunium (3/1) may involve electrodeposition techniques, where indium and neptunium ions are reduced and deposited onto a substrate. This method allows for the precise control of the composition and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Indium–neptunium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form higher oxidation state species, and it can also participate in reduction reactions to form lower oxidation state species .
Common Reagents and Conditions: Common reagents used in the reactions of indium–neptunium (3/1) include halogens, alkyl halides, and transition metal catalysts. The reactions are often carried out under inert atmospheres and at controlled temperatures to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of indium–neptunium (3/1) depend on the specific reaction conditions and reagents used. For example, the haloalkynylation reaction catalyzed by indium(III) halides can produce haloalkyne derivatives .
Wissenschaftliche Forschungsanwendungen
Indium–neptunium (3/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including haloalkynylation and complexation reactions . In biology and medicine, indium compounds are known for their radiopharmaceutical applications, where they are used for diagnostic imaging and radiotherapy . The compound’s unique properties also make it valuable in industrial applications, such as in the production of semiconductors and advanced materials .
Wirkmechanismus
The mechanism of action of indium–neptunium (3/1) involves its ability to participate in redox reactions and form stable complexes with various ligands. The compound can interact with molecular targets through coordination bonds, leading to changes in the electronic and structural properties of the target molecules . In radiopharmaceutical applications, the radioactive properties of neptunium contribute to the compound’s effectiveness in imaging and therapy .
Vergleich Mit ähnlichen Verbindungen
Indium–neptunium (3/1) can be compared with other similar compounds, such as indium–plutonium and indium–americium complexes. These compounds share similar chemical properties but differ in their radioactive characteristics and specific applications . The unique combination of indium and neptunium in a 3:1 ratio provides distinct advantages in terms of stability and reactivity, making it a valuable compound for various scientific and industrial purposes .
List of Similar Compounds:- Indium–plutonium (3/1)
- Indium–americium (3/1)
- Indium–thorium (3/1)
Eigenschaften
CAS-Nummer |
143976-51-6 |
|---|---|
Molekularformel |
In3Np |
Molekulargewicht |
581.50 g/mol |
InChI |
InChI=1S/3In.Np |
InChI-Schlüssel |
MBAOPFAJKOTFIV-UHFFFAOYSA-N |
Kanonische SMILES |
[In].[In].[In].[Np] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12541834.png)
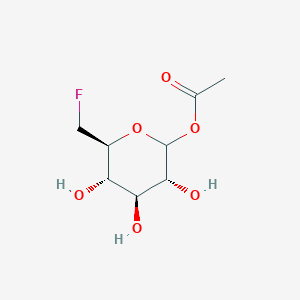
![4-[2-(Dimethylamino)ethyl]morpholin-3-one](/img/structure/B12541843.png)
![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[2-(4-hydroxyphenyl)ethenyl]-](/img/structure/B12541846.png)
![6-[2-(4-Bromophenyl)hydrazinylidene]-3-(dipropylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12541854.png)
![N-[5-(Phenylselanyl)pentyl]benzamide](/img/structure/B12541861.png)
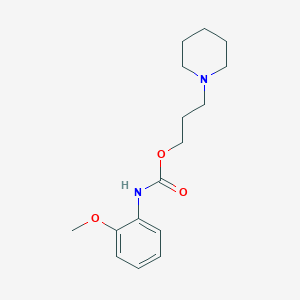
![2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12541864.png)
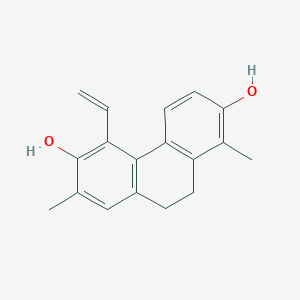
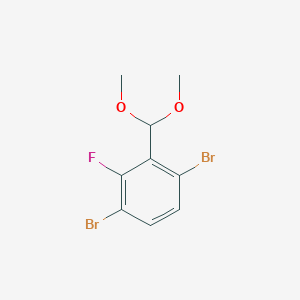
![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)
